molecular formula C24H38ClN3O4 B12704763 3-Pyrrolidinecarboxamide, N-(3-((2-(4-allyl-2-methoxyphenoxy)-1-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, hydrochloride CAS No. 102132-37-6

3-Pyrrolidinecarboxamide, N-(3-((2-(4-allyl-2-methoxyphenoxy)-1-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, hydrochloride

Cat. No.: B12704763
CAS No.: 102132-37-6
M. Wt: 468.0 g/mol
InChI Key: XUPFKGLHXBHFBR-UHFFFAOYSA-N
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Description

3-Pyrrolidinecarboxamide, N-(3-((2-(4-allyl-2-methoxyphenoxy)-1-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, hydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a pyrrolidine ring, a carboxamide group, and several other functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinecarboxamide, N-(3-((2-(4-allyl-2-methoxyphenoxy)-1-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, hydrochloride typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of the pyrrolidine derivative with an amine or ammonia.

    Functional Group Modifications: The allyl, methoxy, and other functional groups are introduced through various organic reactions such as alkylation, etherification, and acylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group or other reactive sites.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, the compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe or a ligand in biochemical assays.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. It might have potential as a therapeutic agent, depending on its biological activity and mechanism of action.

Industry

In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinecarboxamide, N-(3-((2-(4-allyl-2-methoxyphenoxy)-1-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, hydrochloride would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating their activity.

    Pathway Modulation: The compound might affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    3-Pyrrolidinecarboxamide Derivatives: Other derivatives with different substituents on the pyrrolidine ring.

    Phenoxyacetic Acid Derivatives: Compounds with similar phenoxyacetic acid moieties.

    Tetramethyl Substituted Compounds: Molecules with similar tetramethyl groups.

Uniqueness

The uniqueness of 3-Pyrrolidinecarboxamide, N-(3-((2-(4-allyl-2-methoxyphenoxy)-1-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, hydrochloride lies in its specific combination of functional groups and its potential biological activity

Properties

CAS No.

102132-37-6

Molecular Formula

C24H38ClN3O4

Molecular Weight

468.0 g/mol

IUPAC Name

N-[3-[[2-(2-methoxy-4-prop-2-enylphenoxy)acetyl]amino]propyl]-2,2,5,5-tetramethylpyrrolidine-3-carboxamide;hydrochloride

InChI

InChI=1S/C24H37N3O4.ClH/c1-7-9-17-10-11-19(20(14-17)30-6)31-16-21(28)25-12-8-13-26-22(29)18-15-23(2,3)27-24(18,4)5;/h7,10-11,14,18,27H,1,8-9,12-13,15-16H2,2-6H3,(H,25,28)(H,26,29);1H

InChI Key

XUPFKGLHXBHFBR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(N1)(C)C)C(=O)NCCCNC(=O)COC2=C(C=C(C=C2)CC=C)OC)C.Cl

Origin of Product

United States

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